Petasin (CAS 26577-85-5) is a highly bioactive eremophilane-type sesquiterpene ester predominantly isolated from Petasites hybridus. As a premium analytical reference standard, it is primarily procured for its precise modulation of inflammatory signaling, smooth muscle relaxation, and AMP-activated protein kinase (AMPK) pathways [1]. Unlike crude botanical extracts, analytical-grade Petasin provides exact stoichiometric control for in vitro assays and completely bypasses the hepatotoxic pyrrolizidine alkaloids (PAs) endemic to its source plant. Its distinct stereochemistry and specific target affinities make it an indispensable baseline for structure-activity relationship (SAR) studies comparing sesquiterpene isomers in pharmaceutical R&D workflows.
Substituting pure Petasin with generic butterbur extracts, mixed isomer fractions, or structurally related sulfur-analogs (e.g., S-petasin) fundamentally compromises assay reproducibility and data integrity. Isomerization dictates bioactivity; for instance, Petasin and its structural isomer isopetasin exhibit drastically different IC50 values in viral replication assays and possess divergent mechanisms in leukotriene synthesis inhibition [1]. Furthermore, crude extracts introduce variable concentrations of neopetasin alongside toxic pyrrolizidine alkaloids, which can trigger off-target hepatotoxicity and obscure the specific sub-micromolar AMPK-activating or calcium-blocking effects that are unique to the pure Petasin molecule [2].
In comparative studies of butterbur sesquiterpenes, Petasin uniquely inhibits cytosolic phospholipase A2 (cPLA2) activity and prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear envelope. Furthermore, unlike its structural isomers isopetasin and neopetasin, only Petasin effectively blocks agonist-induced intracellular calcium mobilization and eosinophil cationic protein (ECP) release [1].
| Evidence Dimension | Calcium mobilization and 5-LOX translocation inhibition |
| Target Compound Data | Actively blocks cPLA2, 5-LOX translocation, and Ca2+ flux |
| Comparator Or Baseline | Isopetasin and Neopetasin (fail to block Ca2+ flux and 5-LOX translocation) |
| Quantified Difference | Qualitative absolute difference in mechanism (active vs. inactive in Ca2+ flux inhibition) |
| Conditions | Human eosinophil and neutrophil cellular assays |
Buyers investigating specific upstream leukotriene synthesis mechanisms must procure pure Petasin, as generic extracts or isopetasin substitutes will fail to replicate the calcium-blocking and translocation-inhibitory effects.
Petasin has been identified as a highly potent activator of AMP-activated protein kinase (AMPK). In H4IIE hepatoma cells, Petasin induces a dose-dependent increase in phosphorylated AMPKα and acetyl-CoA carboxylase (ACC) at concentrations as low as 0.3 µM, acting via the inhibition of mitochondrial respiratory chain complex I. This establishes a precise quantitative threshold for metabolic assays that crude extracts cannot reliably meet due to variable isomer ratios[1].
| Evidence Dimension | AMPKα phosphorylation activation threshold |
| Target Compound Data | Activation observed at ≥ 0.3 µM |
| Comparator Or Baseline | Crude Petasites japonicus extract (variable, unstandardized activation) |
| Quantified Difference | Defined sub-micromolar activation threshold vs. unstandardized crude baseline |
| Conditions | H4IIE, 3T3-L1, and C2C12 cultured cells (1-2 hour incubation) |
For metabolic disease modeling and glucose metabolism research, pure Petasin provides a standardized, highly potent AMPK activation baseline that crude botanical extracts cannot guarantee.
In antiviral screening against SARS-CoV-2 variants in Vero E6 cells, Petasin demonstrated an IC50 of 10.79 µM. This is significantly higher (less potent) than its isomer isopetasin, which exhibited IC50 values ranging from 0.79 to 1.2 µM. This distinct structure-activity relationship highlights the non-interchangeability of the isomers depending on the target application [1].
| Evidence Dimension | In vitro SARS-CoV-2 replication inhibition (IC50) |
| Target Compound Data | IC50 = 10.79 µM |
| Comparator Or Baseline | Isopetasin (IC50 = 0.79–1.2 µM) |
| Quantified Difference | ~10-fold lower antiviral potency for Petasin compared to Isopetasin |
| Conditions | Vero E6 cells infected with SARS-CoV-2 (plaque reduction assay) |
Procurement must strictly differentiate between isomers; buyers targeting viral replication should prioritize isopetasin, while those avoiding off-target antiviral cytotoxicity in metabolic assays should select Petasin.
Crude botanical extracts of Petasites hybridus suffer from severe batch-to-batch variability and contain pyrrolizidine alkaloids (PAs), which introduce unpredictable hepatotoxicity in mammalian models. Procuring >99% pure analytical-grade Petasin completely eliminates PA contamination, ensuring high reproducibility and formulation compatibility for in vivo metabolic and inflammatory screening without off-target liver stress [1].
| Evidence Dimension | Hepatotoxic PA content and batch reproducibility |
| Target Compound Data | 0% PAs with defined >99% molar purity |
| Comparator Or Baseline | Crude Petasites extracts (variable PA levels, high batch-to-batch inconsistency) |
| Quantified Difference | 100% reduction in PA-induced hepatotoxic variables |
| Conditions | Preclinical in vivo dosing and formulation workflows |
For reproducible laboratory workflows and formulation compatibility in animal models, buyers must procure pure PA-free Petasin to prevent toxicological artifacts that invalidate efficacy data.
Petasin contains a specific arrangement of double bonds that can spontaneously undergo allylic rearrangement to form the more thermodynamically stable isomer, isopetasin, when exposed to traces of acid or base during formulation. Consequently, strict pH control and appropriate solvent selection are required during assay preparation to maintain the integrity of the Petasin standard .
| Evidence Dimension | Chemical stability and isomerization rate |
| Target Compound Data | High susceptibility to acid/base-catalyzed allylic rearrangement |
| Comparator Or Baseline | Isopetasin (thermodynamically stable end-product) |
| Quantified Difference | Petasin requires strictly pH-neutral handling, whereas isopetasin is stable across broader formulation conditions |
| Conditions | Solvent dissolution and assay buffer formulation |
Buyers must factor in strict handling and pH-neutral formulation protocols when procuring Petasin to prevent spontaneous conversion into isopetasin, which would drastically alter assay results.
Procuring pure Petasin is essential for investigating the specific inhibition of cytosolic phospholipase A2 (cPLA2) and the prevention of 5-LOX nuclear translocation, as generic extracts or isopetasin fail to replicate this exact calcium-blocking mechanism in human eosinophil models [1].
Pure Petasin serves as a sub-micromolar benchmark for AMPK activation in hepatoma (H4IIE) and adipocyte cell lines, providing a highly reproducible baseline for glucose metabolism and lipid accumulation assays without the confounding variables of crude plant matrix [2].
Petasin is utilized as a strict structural reference against its thermodynamically stable isomer, isopetasin, and sulfur-containing analogs (S-petasin) to map precise binding affinities in smooth muscle spasmolytic assays and antiviral screening.